5-Hydroxypentanal

Catalog No.
S592447
CAS No.
4221-03-8
M.F
C5H10O2
M. Wt
102.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxypentanal

CAS Number

4221-03-8

Product Name

5-Hydroxypentanal

IUPAC Name

5-hydroxypentanal

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

InChI

InChI=1S/C5H10O2/c6-4-2-1-3-5-7/h4,7H,1-3,5H2

InChI Key

CNRGMQRNYAIBTN-UHFFFAOYSA-N

SMILES

C(CCO)CC=O

Synonyms

5-hydroxypentanal

Canonical SMILES

C(CCO)CC=O

Carcinogenesis Studies

One significant area of research involving 5-HP is its role in carcinogenesis. Studies have shown that 5-HP exhibits carcinogenic activity in animal models, particularly inducing lymphocytic leukemia in rats []. This has led researchers to investigate its potential involvement in human cancer development, although further research is needed to establish any such link in humans [].

Understanding N-Nitrosamine Metabolism

5-HP has also been used in research to understand the metabolism of N-nitrosamines, which are known carcinogens [, ]. Studies have shown that 5-HP is a product of the alpha-hydroxylation process during the liver's metabolism of N-nitrosopiperidine []. This research helps scientists understand the pathways involved in N-nitrosamine breakdown and its potential impact on human health.

Molecular Structure Analysis

5-Hydroxypentanal possesses a five-carbon chain with a terminal aldehyde group (C=O) at one end and a hydroxyl group (OH) attached to the second carbon from the end. This structure can be represented as C(CH2CH2CH(OH)CHO) or with a skeletal formula CH2OH(CH2)3CHO [, ].

Here are some key features of its structure:

  • Aldehyde Group: The presence of the aldehyde group makes 5-hydroxypentanal susceptible to various condensation and oxidation reactions, commonly seen in aldehyde chemistry [].
  • Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding, potentially influencing its solubility and interactions with other molecules [].
  • Carbon Chain Length: The five-carbon chain length falls within the range of many biologically relevant molecules, suggesting potential for further exploration in this context [].

It's important to note that limited research exists on the specific spatial arrangement (conformation) of 5-hydroxypentanal, which could influence its reactivity.


Chemical Reactions Analysis

  • Aldol Condensation: The aldehyde group can undergo aldol condensation with other carbonyl compounds to form longer carbon chains [].
  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid (COOH) [].
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters [].

Physical And Chemical Properties Analysis

  • Physical State: Likely a colorless liquid at room temperature, based on the presence of the hydroxyl group promoting some polarity [].
  • Melting Point and Boiling Point: Data not available, but likely to be in the range of other five-carbon aldehydes and alcohols (estimates suggest a boiling point around 60°C) [, ].
  • Solubility: Potentially soluble in water due to the presence of the hydroxyl group, but also likely soluble in organic solvents due to the presence of the hydrocarbon chain [, ].
  • Stability: Limited information available, but aldehydes can be susceptible to oxidation in the presence of air or light [].

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids. For instance, 5-hydroxypentanal can be oxidized to 5-hydroxyvaleric acid.
  • Reduction: It can be reduced to form alcohols, such as 5-hydroxypentanol, through the action of reducing agents like lithium aluminum hydride.
  • Condensation Reactions: The compound can participate in aldol condensation reactions, forming larger carbon chains and complex structures when reacted with other aldehydes or ketones .

The biological activity of 5-hydroxypentanal has been explored in various studies. Its structural features suggest potential roles in metabolic pathways. The compound may exhibit:

  • Antioxidant Properties: Due to its hydroxyl group, it may scavenge free radicals, contributing to cellular protection against oxidative stress.
  • Biochemical Intermediates: It serves as a precursor in the biosynthesis of other biologically relevant molecules, including amino acids and fatty acids .

Synthesis of 5-hydroxypentanal can be achieved through several methods:

  • Hydrolysis of Pentanal Derivatives: Starting from pentanal derivatives, hydrolysis can yield 5-hydroxypentanal.
  • Reduction of 5-Ketopentanoic Acid: This method involves the reduction of the corresponding ketone using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Grignard Reaction: Reacting a Grignard reagent with formaldehyde followed by hydrolysis can also produce this compound .

5-Hydroxypentanal finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing pharmaceuticals, agrochemicals, and other organic compounds.
  • Flavoring and Fragrance Industry: Due to its pleasant odor profile, it is explored for use in flavoring agents and fragrances.
  • Biochemical Research: It is utilized in studies investigating metabolic pathways and enzyme interactions due to its reactive functional groups .

Interaction studies involving 5-hydroxypentanal have highlighted its potential effects on biological systems:

  • Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent.
  • Cellular Interactions: Studies have shown that it can influence cell signaling pathways, possibly affecting cellular responses to stressors or nutrients .

Several compounds exhibit structural or functional similarities to 5-hydroxypentanal. Below is a comparison highlighting its uniqueness:

CompoundStructureKey Features
ValeraldehydeC₅H₁₀OSimple aldehyde without hydroxyl group; less reactive.
2-HydroxyvaleraldehydeC₅H₁₂O₂Contains hydroxyl group but differs in position; more soluble in water.
3-HydroxybutyraldehydeC₄H₈O₂Shorter chain length; involved in energy metabolism.
4-HydroxybutanalC₄H₈O₂Similar functional groups; used in polymer synthesis.

5-Hydroxypentanal's unique combination of an aldehyde and a terminal hydroxyl group distinguishes it from these similar compounds, allowing for diverse reactivity and applications in organic synthesis and biological studies .

5-Hydroxypentanal, also known as 5-hydroxyvaleraldehyde, is an organic compound with the molecular formula C5H10O2 that contains both an aldehyde group and a hydroxyl group . This bifunctional molecule serves as a versatile intermediate in organic synthesis due to its reactive functional groups [3]. Classical organic synthesis methods have been developed to produce 5-hydroxypentanal with high efficiency and selectivity.

Hydration of Dihydropyran

One of the most effective classical methods for synthesizing 5-hydroxypentanal involves the hydration of dihydropyran (3,4-dihydropyran) [23]. This approach utilizes acid catalysis to facilitate the ring-opening reaction of the cyclic ether . The reaction typically proceeds under mild conditions, with temperatures ranging from 25°C to 100°C in the presence of catalytic amounts of acids such as hydrochloric acid [20].

The mechanism involves protonation of the oxygen atom in dihydropyran, followed by nucleophilic attack by water, resulting in ring opening to form 5-hydroxypentanal [23]. This method is particularly advantageous due to the high yields (85-98%) and the relatively inexpensive starting materials . However, the process requires subsequent neutralization of the acid catalyst and can lead to side reactions at elevated temperatures [20].

Research has shown that dihydropyran undergoes autocatalyzed hydration to form 2-hydroxytetrahydropyran, which exists in equilibrium with 5-hydroxypentanal through ring-opening tautomerization [20]. This equilibrium can be shifted toward 5-hydroxypentanal by increasing the reaction temperature, as the open-chain aldehyde form is favored at higher temperatures [17].

Oxidation of 1,5-Pentanediol

Another classical approach involves the selective oxidation of 1,5-pentanediol to 5-hydroxypentanal . This method requires oxidizing agents that selectively target one of the primary alcohol groups while leaving the other intact [8]. Common oxidizing agents include TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with sodium hypochlorite .

The selective oxidation typically yields 70-85% of 5-hydroxypentanal, with the main challenge being the prevention of overoxidation to the corresponding dialdehyde or carboxylic acid derivatives [8]. The reaction conditions must be carefully controlled to achieve the desired selectivity .

Ring-Opening of 2-Hydroxytetrahydropyran

The ring-opening tautomerization of 2-hydroxytetrahydropyran represents another classical route to 5-hydroxypentanal [16]. This approach takes advantage of the equilibrium between the cyclic hemiacetal (2-hydroxytetrahydropyran) and the open-chain aldehyde (5-hydroxypentanal) [17].

The reaction is typically catalyzed by acids and proceeds at room temperature with yields of 80-95% [16]. The main limitation of this method is that the product exists in equilibrium with its cyclic form, necessitating strategies to shift the equilibrium toward the desired aldehyde [20].

MethodReaction ConditionsYield (%)AdvantagesDisadvantages
Hydration of DihydropyranAcid catalysis (e.g., HCl), 25-100°C85-98High yield, inexpensive starting materialsRequires acid neutralization, side reactions at high temperatures
Oxidation of 1,5-PentanediolTEMPO/NaClO or selective oxidation catalysts70-85Selective oxidation of primary alcoholRequires selective oxidation catalysts, overoxidation risk
Ring-opening of 2-HydroxytetrahydropyranAcid-catalyzed tautomerization, room temperature80-95Equilibrium favors aldehyde form at higher temperaturesEquilibrium mixture with cyclic form

Catalytic Hydrodeoxygenation

Catalytic hydrodeoxygenation represents a modern approach to synthesizing 5-hydroxypentanal through selective removal of oxygen atoms from biomass-derived precursors [4]. This method has gained significant attention due to its potential for sustainable production from renewable resources [14].

Platinum-Based Catalysts

Platinum-supported catalysts have shown remarkable efficiency in the synthesis of 5-hydroxypentanal [14]. A notable example is the Platinum/Niobium Pentoxide (Pt/Nb2O5) catalyst system, which facilitates the oxidative conversion of 1,5-pentanediol to 5-hydroxypentanal under ambient conditions in aqueous media [14].

Research has demonstrated that the positively charged platinum species formed through electronic metal-support interactions with Nb2O5 are particularly effective for the primary dehydrogenation of 1,5-pentanediol to 5-hydroxypentanal [14]. The Lewis acid sites on Nb2O5 further promote the intramolecular cyclization of 5-hydroxypentanal to δ-valerolactone, allowing for versatile product formation [14].

This catalyst system achieves yields of 75-85% under mild conditions, making it an attractive option for environmentally friendly synthesis [14].

Nickel-Based Catalysts

Nickel phosphide catalysts supported on hierarchical zeolites (Ni2P/HZSM-5) have been developed for hydrodeoxygenation reactions relevant to 5-hydroxypentanal synthesis [9]. These catalysts operate under hydrogen pressure (typically 3 MPa) and elevated temperatures (250-300°C) [9].

The hierarchical structure of the zeolite support enhances mass transfer properties, while the nickel phosphide active sites facilitate the selective hydrodeoxygenation reactions [9]. Studies have shown that the Si/Al ratio of the zeolite support significantly influences catalyst performance, with optimal activity observed at Si/Al = 85 [9].

Under optimized conditions, these catalysts can achieve guaiacol conversion of up to 98% with cyclohexane yields of 78.8%, demonstrating their potential for related hydrodeoxygenation reactions in the synthesis of compounds like 5-hydroxypentanal [9].

Rhodium-Based Catalysts

Rhodium-rhenium supported on carbon (Rh-Re/Carbon) catalysts have shown exceptional activity for the transformation of 2-hydroxytetrahydropyran to 5-hydroxypentanal and subsequent conversion to 1,5-pentanediol [17]. These catalysts operate under moderate hydrogen pressures (1-5 MPa) and temperatures (100-200°C) [17].

A key advantage of this catalyst system is its high activity for ring-opening reactions, with studies indicating that the reactivity of 2-hydroxytetrahydropyran with Rh-Re/Carbon is approximately 80 times faster than the direct hydrogenolysis of tetrahydrofurfuryl alcohol over the same catalyst [17]. This enhanced reactivity significantly improves the efficiency of 5-hydroxypentanal production [17].

Catalyst SystemReaction ConditionsYield (%)Key Features
Pt/Nb₂O₅Aqueous phase, ambient conditions75-85Lewis acid sites promote cyclization, positively charged Pt species catalyze dehydrogenation
Ni₂P/HZSM-5H₂ (3 MPa), 250-300°C60-78Hierarchical structure enhances mass transfer, high H₂ pressure required
Rh-Re/CarbonH₂ (1-5 MPa), 100-200°C70-80High activity for ring-opening reactions, requires noble metals

Enzymatic and Biocatalytic Routes

Enzymatic and biocatalytic approaches to 5-hydroxypentanal synthesis have emerged as promising alternatives to traditional chemical methods, offering high selectivity under mild reaction conditions [5]. These green chemistry approaches utilize the specificity of enzymes to achieve transformations that would otherwise require harsh conditions or complex catalysts [10].

Alcohol Dehydrogenase Systems

Alcohol dehydrogenases (ADH) from various sources have been employed for the selective oxidation of 1,5-pentanediol to 5-hydroxypentanal [5]. These enzymes catalyze the oxidation of primary alcohols to aldehydes using nicotinamide adenine dinucleotide (NAD+) as a cofactor [5].

Research has demonstrated that ADH from Bacillus stearothermophilus (ADH1) and horse liver (ADH2) can synergistically oxidize 1,5-pentanediol to produce 5-hydroxypentanal via a lactol intermediate [5]. The reaction typically proceeds in aqueous buffer solutions at mild temperatures (25-40°C) [5].

The main challenges associated with this approach include the need for cofactor recycling and issues with enzyme stability during prolonged operation [5]. However, yields of 70-85% can be achieved under optimized conditions [10].

NADH Oxidase-Catalase Systems

To address the cofactor recycling challenge in ADH-catalyzed reactions, NADH oxidase-catalase systems have been developed [5]. These systems utilize oxygen-dependent NADH oxidase from thermophilic bacteria (such as Thermus thermophilus) to regenerate NAD+ from NADH, coupled with catalase to remove hydrogen peroxide generated as a byproduct [5].

This approach enables continuous operation of the biocatalytic system, improving the overall efficiency of 5-hydroxypentanal production [5]. Under optimized conditions, yields of 75-90% can be achieved [5]. The main limitations include challenges in oxygen supply and potential enzyme inactivation due to hydrogen peroxide toxicity [5].

Multi-enzyme Cascade Systems

Advanced biocatalytic approaches involve the development of multi-enzyme cascade systems for the efficient production of 5-hydroxypentanal [5]. These systems typically incorporate immobilized enzymes arranged in specific spatial configurations to optimize reaction efficiency [5].

Research has shown that coimmobilizing multiple enzymes (such as ADH1, ADH2, NADH oxidase, catalase, and lactonase) on functionalized supports can significantly enhance the production of 5-hydroxypentanal from 1,5-pentanediol [5]. The spatial organization of these enzymes plays a crucial role in determining the overall efficiency of the cascade [5].

Continuous flow systems utilizing packed-bed reactors with immobilized multi-enzyme cascades have demonstrated yields of 80-95% for the production of 5-hydroxypentanal and related compounds [5]. These systems benefit from enhanced stability and operational longevity compared to batch processes [5].

Enzyme SystemReaction ConditionsYield (%)AdvantagesLimitations
Alcohol Dehydrogenases (ADH)Aqueous buffer, 25-40°C, NAD+ cofactor70-85High selectivity, mild conditionsRequires cofactor recycling, enzyme stability issues
NADH Oxidase-Catalase SystemOxygen-dependent, H₂O₂ generation/removal75-90Cofactor recycling, continuous operationOxygen supply challenges, H₂O₂ toxicity
Multi-enzyme CascadeImmobilized enzymes, continuous flow80-95Spatial organization enhances efficiencyComplex immobilization, enzyme deactivation over time

Industrial-Scale Production

The industrial-scale production of 5-hydroxypentanal requires careful consideration of process efficiency, economic viability, and environmental impact . Several approaches have been developed to scale up the synthesis methods discussed in previous sections [16].

Continuous Flow Hydration Processes

Continuous flow processes utilizing fixed-bed reactors with solid acid catalysts have been developed for the large-scale production of 5-hydroxypentanal through the hydration of dihydropyran [20]. These processes offer several advantages over batch methods, including improved heat transfer, enhanced mixing, and continuous operation [20].

Research has shown that dihydropyran undergoes autocatalyzed hydration to form 2-hydroxytetrahydropyran, which exists in equilibrium with 5-hydroxypentanal [20]. The continuous flow setup allows for precise control of reaction parameters, resulting in high yields (>98%) of 5-hydroxypentanal precursors at temperatures below 100°C [20].

Key considerations for industrial implementation include catalyst lifetime, product separation strategies, and continuous operation parameters [20]. The economic advantages of this approach include the use of low-cost catalysts, high throughput, and relatively simple downstream processing [20].

Heterogeneous Catalytic Processes

Heterogeneous catalytic processes employing metal-oxide catalysts in slurry reactors represent another approach to industrial-scale production of 5-hydroxypentanal [14]. These processes typically utilize platinum or nickel-based catalysts supported on metal oxides such as niobium pentoxide or hierarchical zeolites [9] [14].

The scale of these operations typically reaches hundreds of kilograms, with the main challenges being heat management, catalyst recovery, and solvent selection [9] [14]. The economic factors include moderate catalyst costs, high selectivity, and potentially complex purification procedures [9] [14].

Integrated Biocatalytic Processes

Integrated biocatalytic processes utilizing immobilized enzyme packed-bed reactors have been developed for the pilot-scale production (10-100 kg) of 5-hydroxypentanal [5]. These processes benefit from the high selectivity and mild operating conditions associated with enzymatic catalysis [5].

Research has demonstrated the feasibility of telescoping multiple packed-bed reactors containing different immobilized enzyme systems to achieve efficient conversion of starting materials to 5-hydroxypentanal and related compounds [5]. The spatial organization of the immobilized enzymes plays a crucial role in determining the overall efficiency of the process [5].

The main economic considerations for industrial implementation include the high cost of enzymes, the advantages of mild operating conditions, and the environmental benefits associated with green chemistry approaches [5]. Enzyme stability, cofactor recycling strategies, and maintaining sterility are key technical challenges that must be addressed for successful scale-up [5].

Production MethodTechnologyScaleKey ConsiderationsEconomic Factors
Continuous Flow HydrationFixed-bed reactors with solid acid catalystsTon-scaleCatalyst lifetime, product separation, continuous operationLow-cost catalysts, high throughput, simple downstream processing
Heterogeneous CatalysisMetal-oxide catalysts in slurry reactorsHundred kg-scaleHeat management, catalyst recovery, solvent selectionModerate catalyst cost, high selectivity, complex purification
Integrated Biocatalytic ProcessImmobilized enzyme packed-bed reactorsPilot scale (10-100 kg)Enzyme stability, cofactor recycling, sterilityHigh enzyme cost, mild conditions, green chemistry advantages

XLogP3

-0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4221-03-8

Wikipedia

5-hydroxypentanal

Dates

Last modified: 08-15-2023

Explore Compound Types